molecular formula C5H7BrCl2O2 B14131146 Methyl 2-bromo-3,3-dichlorobutanoate CAS No. 89294-84-8

Methyl 2-bromo-3,3-dichlorobutanoate

Cat. No.: B14131146
CAS No.: 89294-84-8
M. Wt: 249.91 g/mol
InChI Key: QULCHYSMJBVVEC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,3-dichlorobutanoate is an organic compound with the molecular formula C5H7BrCl2O2. It is a brominated and chlorinated ester, which makes it a versatile intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,3-dichlorobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,3-dichlorobutanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,3-dichlorobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Reactions: Alkenes are the primary products.

    Reduction: The major products are the corresponding hydrocarbons with the removal of halogen atoms.

Scientific Research Applications

Methyl 2-bromo-3,3-dichlorobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their structure and function.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,3-dichlorobutanoate involves its reactivity towards nucleophiles and bases. The presence of bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-3-chlorobutanoate: Similar structure but with one less chlorine atom.

    Methyl 2-chloro-3,3-dibromobutanoate: Similar structure but with an additional bromine atom.

    Methyl 2,3-dibromo-3-chlorobutanoate: Similar structure but with an additional bromine atom at a different position.

Uniqueness

Methyl 2-bromo-3,3-dichlorobutanoate is unique due to the specific positioning of bromine and chlorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

CAS No.

89294-84-8

Molecular Formula

C5H7BrCl2O2

Molecular Weight

249.91 g/mol

IUPAC Name

methyl 2-bromo-3,3-dichlorobutanoate

InChI

InChI=1S/C5H7BrCl2O2/c1-5(7,8)3(6)4(9)10-2/h3H,1-2H3

InChI Key

QULCHYSMJBVVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)Br)(Cl)Cl

Origin of Product

United States

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